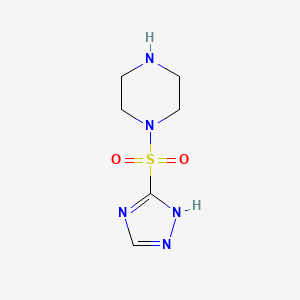
1-(4H-1,2,4-triazole-3-sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4H-1,2,4-triazole-3-sulfonyl)piperazine” is a compound that contains a total of 26 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 sulfonamide (thio-/dithio-), and 1 Triazole .
Synthesis Analysis
The synthesis of triazoles, including “1-(4H-1,2,4-triazole-3-sulfonyl)piperazine”, has been a topic of interest in the field of organic chemistry. A common method involves the use of copper catalysts, K3PO4 as the base, and O2 as the oxidant . This enables an efficient synthesis of triazoles from amidines .Molecular Structure Analysis
The molecular structure of “1-(4H-1,2,4-triazole-3-sulfonyl)piperazine” is characterized by the presence of a triazole ring. Triazoles are nitrogen-containing heterocyclic compounds that can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . The 1H-1,2,4-triazole is more stable than the 4H-1,2,4-triazole .Chemical Reactions Analysis
Chemically, 1H-1,2,4-triazole shows both electrophilic and nucleophilic substitution reactions. Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .Applications De Recherche Scientifique
Medicinal Chemistry
1-(4H-1,2,4-triazole-3-sulfonyl)piperazine has been investigated for its medicinal properties. Notably, it has shown c-Met inhibition , which is relevant in cancer research. The c-Met protein kinase plays a crucial role in cell signaling pathways related to cell growth, survival, and metastasis. Inhibiting c-Met can be a promising strategy for cancer therapy .
GABA A Modulation
This compound has also demonstrated GABA A allosteric modulating activity . GABA A receptors are essential for inhibitory neurotransmission in the central nervous system. Modulating these receptors can impact anxiety, sedation, and other neurological processes .
Polymer Applications
The compound has been incorporated into polymers used in solar cells. Its properties contribute to enhancing the efficiency of energy conversion in photovoltaic devices. Polymers containing this heterocyclic unit show promise in renewable energy research .
BACE-1 Inhibition
1-(4H-1,2,4-triazole-3-sulfonyl)piperazine has demonstrated inhibition of (\beta)-secretase 1 (BACE-1) . BACE-1 is implicated in Alzheimer’s disease, and inhibiting it could potentially slow down disease progression .
Other Practical Applications
Beyond the mentioned fields, this compound may find applications in other areas, such as drug delivery, materials science, or catalysis. Researchers continue to explore its properties and potential uses.
Safety and Hazards
While specific safety and hazard information for “1-(4H-1,2,4-triazole-3-sulfonyl)piperazine” is not available, it’s important to note that triazoles have been associated with adverse events such as hepatotoxicity and hormonal problems . This has led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .
Orientations Futures
Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Given the importance of the triazole scaffold, its synthesis has attracted much attention . Future research may focus on harnessing its optimum antibacterial potential and dealing with the escalating problems of microbial resistance .
Propriétés
IUPAC Name |
1-(1H-1,2,4-triazol-5-ylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O2S/c12-14(13,6-8-5-9-10-6)11-3-1-7-2-4-11/h5,7H,1-4H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZCXRUWBHIBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4H-1,2,4-triazole-3-sulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


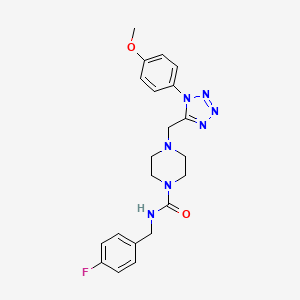
![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2709492.png)
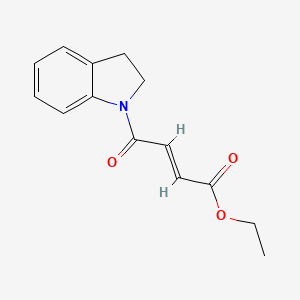
![1-(indolin-1-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2709496.png)
![5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2709497.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea](/img/structure/B2709501.png)
![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2709502.png)
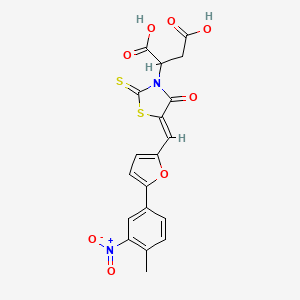
![3-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2709504.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2709506.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2709508.png)
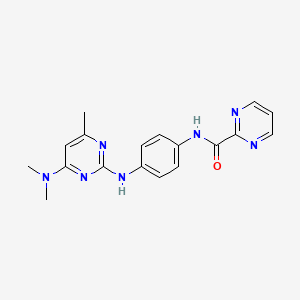
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide](/img/structure/B2709510.png)